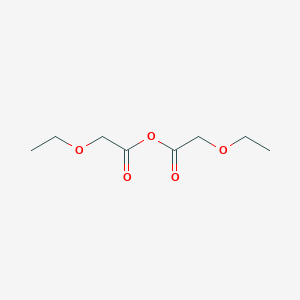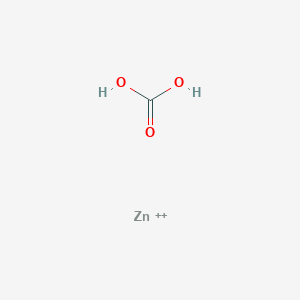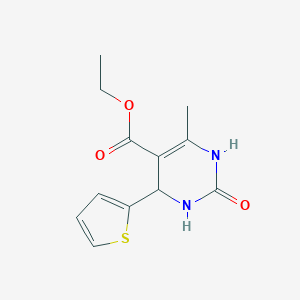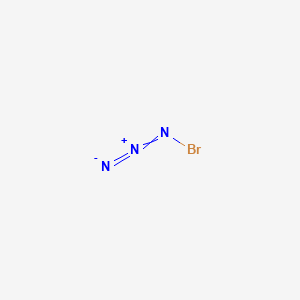
Iron(3+);manganese(2+);oxygen(2-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+), manganese(2+), and oxygen(2-) are chemical elements that are essential for life. They play important roles in various biochemical and physiological processes in the human body. The synthesis of these elements is crucial for scientific research, as it allows for the study of their properties and functions.
Wirkmechanismus
Iron(3+), manganese(2+), and oxygen(2-) have different mechanisms of action in the human body. Iron(3+) is essential for the production of hemoglobin, a protein in red blood cells that carries oxygen throughout the body. Manganese(2+) is involved in the metabolism of carbohydrates, amino acids, and cholesterol. Oxygen(2-) is involved in the process of respiration, where it is used to produce energy in the form of ATP.
Biochemical and Physiological Effects
Iron(3+), manganese(2+), and oxygen(2-) have various biochemical and physiological effects on the human body. Iron deficiency can lead to anemia, while excess iron can lead to iron overload and toxicity. Manganese deficiency can lead to impaired growth and development, while excess manganese can lead to neurological disorders. Oxygen deficiency can lead to hypoxia, which can cause tissue damage and organ failure.
Vorteile Und Einschränkungen Für Laborexperimente
The synthesis of iron(3+), manganese(2+), and oxygen(2-) has several advantages and limitations for lab experiments. The advantages include the ability to control the purity and composition of the synthesized compounds, as well as the ability to produce large quantities of the compounds. The limitations include the complexity and cost of the synthesis process, as well as the potential for toxic byproducts to be produced.
Zukünftige Richtungen
There are several future directions for the study of iron(3+), manganese(2+), and oxygen(2-). These include the development of new synthesis methods that are more efficient and environmentally friendly, the study of the interactions between these elements and other compounds in the human body, and the development of new materials and technologies that utilize these elements.
Conclusion
Iron(3+), manganese(2+), and oxygen(2-) are essential elements that play important roles in various biochemical and physiological processes in the human body. The synthesis of these elements is crucial for scientific research, as it allows for the study of their properties and functions. Future research in this field has the potential to lead to new discoveries and advancements in various fields, including medicine, materials science, and environmental science.
Synthesemethoden
Iron(3+), manganese(2+), and oxygen(2-) can be synthesized through various methods, including chemical synthesis, electrochemical synthesis, and biological synthesis. Chemical synthesis involves the reaction of two or more chemical compounds to form a new compound. Electrochemical synthesis involves the use of an electric current to drive a chemical reaction. Biological synthesis involves the use of living organisms, such as bacteria or plants, to produce the desired compound.
Wissenschaftliche Forschungsanwendungen
Iron(3+), manganese(2+), and oxygen(2-) have numerous scientific research applications. They are used in the production of various materials, including alloys, ceramics, and catalysts. They are also used in the study of environmental processes, such as water treatment and soil remediation. In addition, they are used in the study of biological processes, such as photosynthesis and respiration.
Eigenschaften
CAS-Nummer |
11115-91-6 |
|---|---|
Produktname |
Iron(3+);manganese(2+);oxygen(2-) |
Molekularformel |
Fe2Mn2O5 |
Molekulargewicht |
301.56 g/mol |
IUPAC-Name |
iron(3+);manganese(2+);oxygen(2-) |
InChI |
InChI=1S/2Fe.2Mn.5O/q2*+3;2*+2;5*-2 |
InChI-Schlüssel |
NSGJBNFQQJBZHT-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Fe+3].[Fe+3] |
Synonyme |
IRON MANGANESE OXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
